Methyl 2-(4-amino-3-methyloxan-4-yl)acetate
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Overview
Description
Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted esterification, which is more efficient than conventional methods. This process uses acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor. The optimal conditions include a microwave power of around 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of approximately 24.45 minutes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methyloxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-(4-amino-3-methyloxan-4-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-amino-3-methyloxan-4-yl)acetate: C9H17NO3
Methyl 2-(4-amino-3-methyloxan-4-yl)propanoate: C10H19NO3
Methyl 2-(4-amino-3-methyloxan-4-yl)butanoate: C11H21NO3
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and analytical chemistry .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methyloxan-4-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-7-6-13-4-3-9(7,10)5-8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
WOZMAHHAZLHROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1(CC(=O)OC)N |
Origin of Product |
United States |
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